molecular formula C15H20N2O6 B11940690 Carbobenzyloxysarcosylserine methyl ester

Carbobenzyloxysarcosylserine methyl ester

Cat. No.: B11940690
M. Wt: 324.33 g/mol
InChI Key: NERWJOQJZMAVKZ-LBPRGKRZSA-N
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Description

Carbobenzyloxysarcosylserine methyl ester is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.336 g/mol . It is a derivative of serine, an amino acid, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxysarcosylserine methyl ester typically involves the protection of the amino group of serine, followed by esterification. One common method is the use of benzyl chloroformate to protect the amino group, followed by methylation of the carboxyl group using diazomethane . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxysarcosylserine methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Carbobenzyloxysarcosylserine methyl ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of carbobenzyloxysarcosylserine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved often include enzymatic catalysis and protein binding .

Comparison with Similar Compounds

Similar Compounds

  • Carbobenzyloxytryptophylserine methyl ester
  • Carbobenzyloxyseryl glycine methyl ester
  • Carbobenzyloxytyrosylglycylglycine methyl ester

Uniqueness

Carbobenzyloxysarcosylserine methyl ester is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research applications where precise modifications of proteins or peptides are required .

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]propanoate

InChI

InChI=1S/C15H20N2O6/c1-17(8-13(19)16-12(9-18)14(20)22-2)15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,8-10H2,1-2H3,(H,16,19)/t12-/m0/s1

InChI Key

NERWJOQJZMAVKZ-LBPRGKRZSA-N

Isomeric SMILES

CN(CC(=O)N[C@@H](CO)C(=O)OC)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(CC(=O)NC(CO)C(=O)OC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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